6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves several steps:
Cyclization Reaction: The process begins with the cyclization of 2-amino-6-chlorobenzoic acid with phosgene to form 5-chloroisatoic anhydride.
Methylation: The anhydride is then methylated using sodium hydride and methyl iodide to yield N-methyl-5-chloroisatoic anhydride.
Condensation: This intermediate undergoes condensation with diethyl malonate to produce 5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxylate.
Hydrolysis: The ester is hydrolyzed under acidic conditions to form 5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxylic acid.
Amidation: Finally, the carboxylic acid reacts with N-ethyl aniline to yield the target compound.
Chemical Reactions Analysis
6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide include:
Quinoline Derivatives: Such as 4-hydroxy-2-quinolones and 4-quinolone-3-carboxamides.
Indole Derivatives: Known for their broad-spectrum biological activities.
Benzene Derivatives: Like chlorobenzene and bromobenzene, which share structural similarities but differ in functional groups and biological activities
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
CAS No. |
675575-25-4 |
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Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(13-7-5-4-6-8-13)19(25)16-17(23)14-11-12(20)9-10-15(14)21(2)18(16)24/h4-11,23H,3H2,1-2H3 |
InChI Key |
FNJKQIWQANPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC(=C3)Cl)N(C2=O)C)O |
Origin of Product |
United States |
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